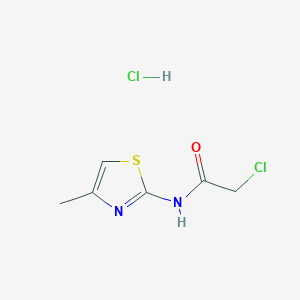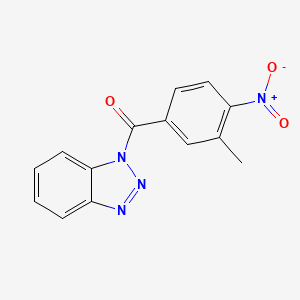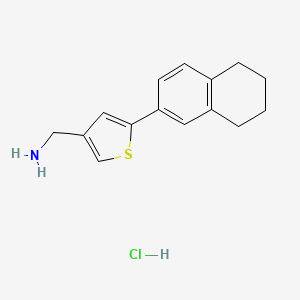
Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 4-(((3-fluoro-4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to the family of pyridazine derivatives. Pyridazines are heterocyclic compounds that have been studied for various applications, including their potential use in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. One such method involves the application of radicalic ethoxycarbonylation, as demonstrated in the synthesis of pyridazine carboxylic acid esters. This process involves the reactivity of pyridazines towards ethoxycarbonyl radicals generated by the redox decomposition of oxyhydroperoxide of ethylpyruvate, leading to the formation of mono- and polycarboxylic acid esters .
Molecular Structure Analysis
The molecular structure of related pyridazine compounds has been studied through crystallography. For instance, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analog exhibit nearly planar structures. These structures are stabilized by various intermolecular interactions, including C-H...O, C-H...F, and C-H...π interactions, which contribute to the formation of supramolecular aggregates . Although the exact structure of the compound is not provided, it is likely to exhibit similar intermolecular interactions due to the presence of functional groups capable of hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
Pyridazine derivatives can participate in various chemical reactions due to their activated unsaturated systems. These compounds can act as substrates in conjugated addition reactions with carbanions in the presence of basic catalysts. Such reactions are important for the synthesis of biologically active molecules and can lead to a multitude of derivatives with potential pharmaceutical applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized by their crystal and molecular structures. These structures can provide insights into the compound's stability, reactivity, and potential intermolecular interactions. The presence of substituents such as fluorine, methoxy, and tolyl groups can influence the compound's polarity, solubility, and overall chemical behavior .
科学的研究の応用
Synthesis and Metabolite Analysis
Research into similar compounds has focused on the synthesis of metabolites of complex organic molecules. For example, Mizuno et al. (2006) explored the syntheses of metabolites of a specific quinoline carboxylate, utilizing protective groups for efficient synthesis routes, which could be relevant for synthesizing or modifying the compound (Mizuno et al., 2006).
Antimicrobial Activity
The study by Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity. This suggests that related compounds could also be explored for their antimicrobial properties, potentially leading to new antibacterial or antifungal agents (Sarvaiya et al., 2019).
Antifungal and Antibacterial Applications
Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, highlighting their potent antibacterial and antifungal activities. This research underscores the potential of structurally related compounds in developing new antimicrobial drugs, with specific derivatives showing promising activity against bacteria and fungi (Tiwari et al., 2018).
Corrosion Inhibition
Research by Saranya et al. (2020) explored pyran derivatives for their ability to mitigate corrosion in metals, indicating that similar compounds could have applications in materials science, particularly in protecting metals from acid corrosion (Saranya et al., 2020).
Synthetic Chemistry Advances
Studies also focus on the synthetic utility of related compounds. For instance, Pryadeina et al. (2008) investigated ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, highlighting regioselective reactions that could be pertinent to the synthesis or functionalization of the compound , demonstrating the versatility of similar compounds in synthetic organic chemistry (Pryadeina et al., 2008).
特性
IUPAC Name |
ethyl 4-(3-fluoro-4-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-18(12-19(25)24(23-20)14-7-5-13(2)6-8-14)31-32(27,28)15-9-10-17(29-3)16(22)11-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSNTOTVCFDTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)

![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)
![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)

![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)
